tert-Butyl 3-methyl-4-nitrobenzoate

Descripción general

Descripción

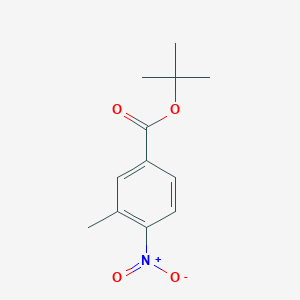

tert-Butyl 3-methyl-4-nitrobenzoate is an organic compound with the molecular formula C12H15NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the benzene ring is substituted with a methyl group and a nitro group. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Butyl 3-methyl-4-nitrobenzoate can be synthesized through the esterification of 3-methyl-4-nitrobenzoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to

Actividad Biológica

tert-Butyl 3-methyl-4-nitrobenzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antioxidant, anti-inflammatory, and antimicrobial properties, as well as its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 221.25 g/mol. The compound features a tert-butyl group, a methyl group, and a nitro group attached to a benzoate framework, which contributes to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties , which may protect cells from oxidative stress. Antioxidants are crucial in mitigating cellular damage caused by free radicals, thereby potentially reducing the risk of various diseases related to oxidative stress.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties , particularly against certain bacterial strains. Similar nitro-substituted benzoates have demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored for its potential as an antibacterial agent .

The mechanism of action of this compound involves several biochemical pathways:

- Redox Reactions : The nitro group can be reduced to an amine under specific conditions, influencing various biochemical pathways.

- Enzyme Interactions : The compound may interact with enzymes involved in oxidative stress pathways, although specific targets remain to be elucidated.

- Substitution Reactions : The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives that may exhibit varied biological activities.

Comparative Analysis

The following table summarizes the biological activities and characteristics of similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-hydroxy-3-nitrobenzoate | Methyl ester instead of tert-butyl | Antioxidant properties |

| Tert-butyl 4-hydroxy-3-nitrobenzoate | Hydroxyl and nitro groups at different positions | Potential anti-inflammatory effects |

| Tert-butyl 3-hydroxy-4-chlorobenzoate | Chlorine substituent at the para position | Antimicrobial activity |

This comparison highlights the unique positioning of this compound within this chemical family, particularly regarding its potential applications and biological activities.

Case Studies

While specific case studies on this compound are scarce, related compounds have shown promising results in preclinical studies:

- Antioxidant Studies : Compounds similar in structure have been tested for their ability to scavenge free radicals in vitro, demonstrating significant protective effects on cellular models exposed to oxidative stress.

- Anti-inflammatory Research : Investigations into structurally similar compounds have revealed their capacity to inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential pathway for therapeutic application.

Propiedades

IUPAC Name |

tert-butyl 3-methyl-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8-7-9(5-6-10(8)13(15)16)11(14)17-12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAVZCKLGYSSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570977 | |

| Record name | tert-Butyl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147290-67-3 | |

| Record name | tert-Butyl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.